2-(4-Bromo-3-fluorophenyl)-2-methylpropanenitrile
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Overview
Description
2-(4-Bromo-3-fluorophenyl)-2-methylpropanenitrile is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, along with a nitrile group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of fluorobenzene using a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The resulting 4-bromo-3-fluorobenzene is then subjected to further reactions to introduce the nitrile and methyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, followed by the introduction of the nitrile group through reactions with appropriate nitrile precursors. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenyl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the nitrile or methyl groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium or nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-(4-Bromo-3-fluorophenyl)-2-methylpropanenitrile has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The nitrile group can also play a role in the compound’s activity by participating in interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Bromo-3-fluorophenyl)-2-methylpropanenitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a nitrile group and a methyl group. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEDOPCRNZUBHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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